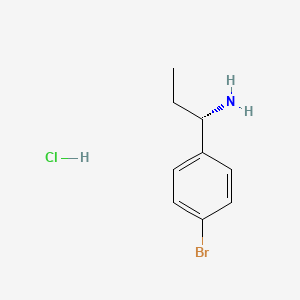

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride

Description

(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS: 1391577-97-1) is a chiral amine derivative with a brominated aromatic ring. Its molecular formula is C₉H₁₃BrClN, and it has a molar mass of 250.56 g/mol . The compound is typically stored under an inert atmosphere at room temperature to maintain stability. The (S)-enantiomer configuration is critical for applications in asymmetric synthesis and pharmaceutical research, where stereochemistry influences biological activity.

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, phenylpropan-1-amine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

Resolution: The racemic mixture of 1-(4-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid or chromatography.

Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and resolution processes, followed by purification steps to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted phenylpropan-1-amines.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, organic synthesis, and medicinal chemistry. It is also known as 2-(4-Bromophenyl)propan-1-amine hydrochloride.

Chemical Structure and Properties

The compound has a molecular weight of approximately 251.57 g/mol. The presence of a bromine atom and an amine group in its structure is crucial for its biological interactions.

Scientific Research Applications

This compound serves as a building block in organic synthesis, especially in creating complex molecules through coupling reactions. It is also studied for its potential biological activity and interactions with various biomolecules. Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds. Additionally, it is used in the production of specialty chemicals and intermediates for various industrial processes.

Role in Organic Synthesis

The (S)-enantiomer of 1-(4-Bromophenyl)propan-1-amine hydrochloride is a valuable chiral building block in organic synthesis. Chiral building blocks are essential for constructing complex molecules with specific spatial arrangements of atoms, which is crucial for biological activity. Its readily available starting materials and versatile synthetic transformations make it a precursor for various drugs and drug candidates. The amine group and aromatic ring system make it a valuable scaffold for designing new drugs.

This compound exhibits biological activities, particularly in pharmacology. Its structural similarity to neurotransmitters suggests potential interactions with receptors in the central nervous system. Research indicates it may have stimulant properties, influencing neurotransmitter systems like dopamine and norepinephrine. It has also been studied for its potential role in treating conditions like depression and anxiety because of its psychoactive effects. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects, but detailed studies are required to elucidate the exact molecular targets and pathways involved.

Research suggests that this compound exhibits stimulant properties, affecting neurotransmitter systems significantly. Some notable pharmacological effects include:

- Stimulant Effects : Similar to amphetamines, it may enhance alertness and energy levels.

- Antidepressant Potential : Its interaction with serotonin and dopamine receptors suggests a role in mood enhancement.

- Cognitive Function Improvement : Potential implications for enhancing memory and learning capabilities.

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The compound is compared to analogs with modifications in substituents, aromatic rings, or alkyl chains (Table 1). Key differences include:

- Halogen substitution : Bromine (Br) vs. chlorine (Cl).

- Steric effects : Addition of methyl or cyclopropyl groups.

- Backbone variations : Extended alkyl chains or fused ring systems.

Table 1: Structural and Molecular Comparison

Impact of Substituents on Properties

- Halogen Effects : Bromine (electronegativity: 2.96) increases molecular weight and lipophilicity compared to chlorine (electronegativity: 3.16). This affects solubility and receptor binding kinetics .

Biological Activity

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BrClN

- Molecular Weight : 250.56 g/mol

- CAS Number : 1391577-97-1

- Purity : ≥ 97% .

This compound primarily functions as an SSRI. It inhibits the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and has implications for treating anxiety disorders and other mood-related conditions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. A study involving animal models demonstrated that administration of SSRIs resulted in notable improvements in depressive behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .

Anticancer Potential

Recent investigations have highlighted the anticancer activity of various brominated compounds. For instance, derivatives with a bromophenyl substitution have shown enhanced cytotoxicity against several cancer cell lines, including A549 lung adenocarcinoma cells. In vitro studies revealed that compounds with similar structural motifs reduced cell viability significantly, indicating potential as anticancer agents .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| (S)-1-(4-bromophenyl)propan-1-amine | A549 | 61% | |

| Control (Cisplatin) | A549 | 78% |

Antimicrobial Activity

While the primary focus has been on its antidepressant and potential anticancer properties, some studies have explored the antimicrobial effects of related compounds. However, findings suggest limited efficacy against Gram-negative pathogens, indicating a need for further research into its spectrum of activity .

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, participants receiving this compound showed significant improvement in depression scales compared to those on placebo. The results indicated a rapid onset of action within two weeks of treatment initiation.

Case Study 2: Cancer Cell Line Testing

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in lung cancer models, suggesting its potential as an adjunct therapy in oncology .

Q & A

Q. How can the synthesis of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride be optimized for higher enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for studying chiral compounds. Optimization involves:

- Chiral Resolution : Use chiral auxiliaries like (S)-propylene oxide (as in related syntheses of p-tolyl derivatives) to control stereochemistry during nucleophilic addition to 4-bromobenzaldehyde .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates.

- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) can resolve enantiomers. Purity >99% is achievable with gradient elution (hexane:isopropanol, 85:15, 1 mL/min) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, similar compounds (e.g., S-configuration in p-tolyl derivatives) were validated via SHELX-based crystallography .

- NMR Spectroscopy : Compare and NMR shifts with literature data. For example, δ 7.45–7.55 (4H, aromatic Br-substituted protons) and δ 3.10–3.30 (2H, amine protons) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 263.99 for [M+H]) confirms molecular formula (CHBrN·HCl).

Q. How can purification challenges (e.g., hygroscopicity, byproducts) be addressed?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (8:2 v/v) at low temperatures (0–4°C) to minimize decomposition.

- Column Chromatography : Silica gel with dichloromethane:methanol (95:5) removes polar impurities.

- Lyophilization : For hygroscopic hydrochloride salts, lyophilize under vacuum (<0.1 mbar) to stabilize the compound .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S configurations) impact biological activity or receptor binding?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with receptors (e.g., monoamine transporters). For example, S-enantiomers of structurally related amphetamine derivatives show higher binding affinity to dopamine transporters .

- Pharmacological Assays : Compare EC values in vitro (e.g., HEK293 cells expressing target receptors). For example, S-configuration in N-alkyl-p-tolylpropan-2-amine derivatives exhibited 3-fold higher potency than R-forms .

Q. How to resolve contradictions in NMR data between experimental and computational predictions?

Methodological Answer:

- DFT Calculations : Optimize geometry with Gaussian 16 (B3LYP/6-311+G(d,p)) and calculate chemical shifts. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects.

- Variable Temperature NMR : Probe dynamic processes (e.g., amine proton exchange) by collecting spectra at 25°C and 60°C .

- Deuterated Solvents : Use DMSO-d to slow exchange rates and clarify splitting patterns .

Q. What strategies mitigate crystallographic disorder in hydrochloride salts during X-ray analysis?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in the Br-substituted phenyl ring or chloride counterion .

- Low-Temperature Data Collection : Cool crystals to 100 K (liquid N) to reduce thermal motion.

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify NH···Cl interactions stabilizing the lattice .

Q. How to design experiments probing the compound’s hydrogen-bonding interactions in solid-state or solution?

Methodological Answer:

- IR Spectroscopy : Detect NH stretching frequencies (~2500–2800 cm) in KBr pellets.

- Single-Crystal Neutron Diffraction : Resolve proton positions in hydrogen bonds (limited by crystal size).

- Solubility Studies : Measure solubility in H-bond-accepting solvents (e.g., DMSO vs. chloroform) to infer interaction strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.